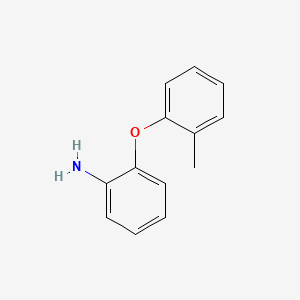

2-(2-Methylphenoxy)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJPXACGURQSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191739 | |

| Record name | Aniline, 2-(o-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782440 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3840-18-4 | |

| Record name | 2-(o-Tolyloxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3840-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(o-Tolyloxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(o-Tolyloxy)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, 2-(o-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylphenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(O-TOLYLOXY)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6Y9DB1FGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(2-Methylphenoxy)aniline CAS number 3840-18-4 properties

An In-Depth Technical Guide to 2-(2-Methylphenoxy)aniline (CAS: 3840-18-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(2-Methylphenoxy)aniline, a diaryl ether amine of interest in medicinal chemistry and synthetic organic chemistry. The information compiled herein covers its physicochemical properties, safety and handling protocols, spectroscopic characterization, and potential applications, particularly as a scaffold in drug discovery.

Physicochemical Properties

2-(2-Methylphenoxy)aniline, also known as 2-Amino-2'-methyldiphenyl ether, is an organic compound with the chemical formula C13H13NO.[1][2][3] Its core structure consists of an aniline ring linked to a tolyl group through an ether bond. The physical and chemical properties are summarized below.

| Property | Value | Unit | Source(s) |

| CAS Number | 3840-18-4 | - | [1][2][3][4] |

| Molecular Formula | C13H13NO | - | [1][2][3][5] |

| Molecular Weight | 199.25 | g/mol | [1][2][5] |

| Appearance | Reddish oily liquid | - | [4] |

| Boiling Point | 299.7 | °C at 760 mmHg | [3] |

| Density | 1.115 | g/cm³ | [3] |

| Flash Point | 133.3 | °C | [3] |

| Refractive Index | 1.608 | - | [3] |

| InChI Key | JYJPXACGURQSCB-UHFFFAOYSA-N | - | [1] |

Toxicological and Safety Information

Proper handling of 2-(2-Methylphenoxy)aniline is crucial due to its potential health hazards. It is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[5] To the best of current knowledge, the toxicological properties of this specific product have not been fully investigated.[5] Therefore, it should be handled with caution, solely for research and development purposes.[2][5]

General Handling and Storage:

-

Use only in a chemical fume hood with adequate ventilation.[5]

-

Avoid breathing dust or vapor.[5]

-

Do not get in eyes, on skin, or on clothing.[5]

-

Store in a cool, dry, well-ventilated place with the container tightly closed.[5]

-

A safety shower and eye wash station should be readily available.[5]

Personal Protective Equipment (PPE):

| Hazard Statement | Description |

| H317 | May cause an allergic skin reaction.[5] |

| H319 | Causes serious eye irritation.[5] |

| Precautionary Statement | Description |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P305+351+338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Synthesis and Experimental Protocols

The synthesis of diaryl ethers like 2-(2-Methylphenoxy)aniline typically involves a C-O bond formation reaction. Common methods include the Ullmann condensation and the Buchwald-Hartwig amination.[7] A plausible synthetic approach involves the coupling of 2-chloronitrobenzene with o-cresol, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Two-Step Synthesis

Step 1: Ullmann Condensation for C-O Bond Formation This protocol is adapted from procedures for analogous diaryl ether syntheses.[7]

-

Reagents: 2-chloronitrobenzene, o-cresol, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), and a high-boiling polar solvent such as Dimethylformamide (DMF).

-

Procedure: a. To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add o-cresol (1.2 equivalents), potassium carbonate (2.0 equivalents), and CuI (0.1 equivalents) in DMF. b. Add 2-chloronitrobenzene (1.0 equivalent) to the mixture. c. Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature and pour it into water. e. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. f. Purify the crude intermediate, 2-methyl-1-(2-nitrophenoxy)benzene, by column chromatography.

Step 2: Nitro Group Reduction

-

Reagents: The nitro-intermediate from Step 1, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, and water.

-

Procedure: a. Dissolve the nitro-intermediate in a mixture of ethanol and water. b. Add iron powder (excess) and a catalytic amount of ammonium chloride. c. Heat the mixture to reflux for 2-4 hours until the reduction is complete (monitor by TLC).[7] d. Filter the hot reaction mixture through a pad of celite to remove iron salts, washing the pad with hot ethanol.[7] e. Combine the filtrates and remove the ethanol under reduced pressure. f. Extract the resulting aqueous solution with ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the final product, 2-(2-Methylphenoxy)aniline.[7] g. Further purification can be achieved by vacuum distillation or recrystallization.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific spectra for 2-(2-Methylphenoxy)aniline require experimental acquisition, the expected features can be predicted based on its structure. Spectroscopic data for this compound, including 1H NMR, IR, and MS, are noted as being available in databases.[8]

General Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR will show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. ¹³C NMR will reveal the number of unique carbon environments.[9]

-

Infrared (IR) Spectroscopy: The sample can be analyzed as a thin film or KBr pellet. Key expected peaks include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching for the diaryl ether (around 1200-1250 cm⁻¹), and aromatic C-H stretching.[10]

-

Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight (199.25).[1][10] Fragmentation patterns will be influenced by the cleavage of the ether bond and loss of the methyl group.[10]

Applications in Drug Development

Aniline and its derivatives are fundamental building blocks in the pharmaceutical industry.[11] The diaryl ether motif present in 2-(2-Methylphenoxy)aniline is a key structural feature in numerous biologically active compounds, particularly in oncology.[12] While specific in-depth research on the parent compound 2-(2-Methylphenoxy)aniline is limited, its scaffold is of significant interest for developing novel therapeutics.[12] For instance, substituted aniline pyrimidine derivatives have been designed and evaluated as potent dual inhibitors of Mer and c-Met kinases, which are important targets in cancer therapy.[13] The aniline substructure allows for various chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

References

- 1. 2-(o-Tolyloxy)-aniline (CAS 3840-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. scbt.com [scbt.com]

- 3. Aniline, 2-(o-tolyloxy)- | 3840-18-4 [chemnet.com]

- 4. 2-(2-Methylphenoxy)aniline [xfdyes.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. synquestlabs.com [synquestlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-(2-Methylphenoxy)aniline(3840-18-4) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. news.umich.edu [news.umich.edu]

- 12. benchchem.com [benchchem.com]

- 13. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 2-(o-tolyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(o-tolyloxy)aniline, with the CAS number 3840-18-4, is an aromatic organic compound featuring an aniline moiety linked to an o-tolyl group through an ether bond.[1] This structure imparts a unique combination of physicochemical properties that make it a valuable intermediate in various chemical syntheses, particularly in the dye industry.[2] Understanding its core physicochemical characteristics is paramount for its effective application in research and development, ensuring optimal reaction conditions, and predicting its behavior in biological and environmental systems. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(o-tolyloxy)aniline, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Physicochemical Properties

The physicochemical properties of 2-(o-tolyloxy)aniline are summarized in the tables below. These properties are crucial for predicting its solubility, reactivity, and distribution in various systems.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO | [2][3][4] |

| Molecular Weight | 199.25 g/mol | [2] |

| Physical State | Liquid / Solid | [1][3] |

| Boiling Point | 299.7 °C at 760 mmHg 196 °C at 23 mmHg 110 °C at 0.015 Torr | [2][3][4] |

| Density | 1.115 g/cm³ 1.1 ± 0.1 g/cm³ | [2][4] |

| Refractive Index | 1.608 1.6040-1.6060 | [3][4] |

| Flash Point | 133.3 °C | [3][4] |

Note: There is conflicting information regarding the physical state of 2-(o-tolyloxy)aniline at room temperature, with some sources describing it as a liquid and others as a solid.[1][3]

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 3.9 µg/mL | [2] |

| logP (XLogP3) | 2.92 | [2] |

Acid-Base Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 4.00 ± 0.10 | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2-(o-tolyloxy)aniline are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For 2-(o-tolyloxy)aniline, if obtained as a solid, the melting point can be determined using a capillary tube method with a melting point apparatus.

Protocol:

-

A small, dry sample of 2-(o-tolyloxy)aniline is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.

-

A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Protocol:

-

A small volume of liquid 2-(o-tolyloxy)aniline is placed in a test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube.

-

The test tube is heated in a heating bath (e.g., an oil bath).

-

As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol (for Water Solubility):

-

A known volume of distilled water is placed in a vial at a constant temperature.

-

Small, pre-weighed increments of 2-(o-tolyloxy)aniline are added to the water.

-

The mixture is agitated (e.g., using a magnetic stirrer) until the solute is completely dissolved.

-

The process is continued until a saturated solution is formed (i.e., no more solute dissolves).

-

The total mass of the dissolved solute is used to calculate the solubility in µg/mL.

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Protocol (Potentiometric Titration):

-

A solution of 2-(o-tolyloxy)aniline of known concentration is prepared in a suitable solvent (e.g., a water-alcohol mixture).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, known increments.

-

The pH of the solution is recorded after each addition.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water, representing lipophilicity.

Protocol (Shake-Flask Method):

-

A solution of 2-(o-tolyloxy)aniline is prepared in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of 2-(o-tolyloxy)aniline in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis Workflow

2-(o-tolyloxy)aniline is primarily used as an intermediate in the synthesis of dyes.[2] A common method for the synthesis of diaryl ethers is the Ullmann condensation. The following diagram illustrates a logical workflow for the synthesis and purification of 2-(o-tolyloxy)aniline.

Conclusion

This technical guide provides a detailed summary of the core physicochemical properties of 2-(o-tolyloxy)aniline, along with standardized experimental protocols for their determination. The provided synthesis workflow offers a logical approach for its preparation in a laboratory setting. The compiled data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, facilitating its effective use and further investigation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(2-Methylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Methylphenoxy)aniline. Due to the limited availability of experimentally derived and fully assigned public data, this guide utilizes predicted spectral data to provide a comprehensive understanding of the compound's structural features as reflected in its NMR spectra. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Chemical Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a clear and consistent numbering of the atoms in the molecule. The IUPAC name for the compound is 2-(2-Methylphenoxy)aniline. For the purpose of spectral assignment in this guide, the following numbering scheme is adopted:

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(2-Methylphenoxy)aniline

For Immediate Release

[City, State] – December 27, 2025 – For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural integrity under analytical conditions is paramount. This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-(2-Methylphenoxy)aniline, a key diaryl ether amine. The data presented herein offers critical insights for the identification and characterization of this and related compounds in complex matrices.

Core Fragmentation Data

The mass spectrum of 2-(2-Methylphenoxy)aniline, obtained via electron ionization (EI), reveals a distinct pattern of fragmentation. The molecular ion and key fragment ions, along with their relative intensities, are summarized in the table below. This quantitative data serves as a fingerprint for the unequivocal identification of the compound.

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |

| 199 | Not specified, typically the molecular ion peak | [M]⁺ |

| 184 | Not specified | [M - CH₃]⁺ |

| 168 | Not specified | [M - NH₃]⁺ or [M - CH₃ - NH]⁺ |

| 107 | Not specified | [C₇H₇O]⁺ (cresoxy cation) or [C₇H₉N]⁺ (toluidine radical cation) |

| 93 | 42.1 | [C₆H₅NH₂]⁺ (aniline radical cation) |

| 91 | 10.2 | [C₇H₇]⁺ (tropylium ion) |

| 80 | 17.3 | Not specified |

| 77 | 2.8 | [C₆H₅]⁺ (phenyl cation) |

| 65 | 11.9 | [C₅H₅]⁺ |

Note: The relative intensities are based on the data available from ChemicalBook, which provides a list of peaks without explicitly designating a base peak (100% relative intensity). The provided values represent the recorded relative abundances.

Deciphering the Fragmentation Pathway

The fragmentation of 2-(2-Methylphenoxy)aniline under electron ionization (EI) follows logical pathways dictated by the stability of the resulting cations and neutral losses. The initial event is the formation of the molecular ion ([M]⁺) at m/z 199. Subsequent fragmentation events can be visualized as follows:

Caption: Proposed fragmentation pathway of 2-(2-Methylphenoxy)aniline.

The primary fragmentation routes include the loss of a methyl radical (-CH₃) from the tolyl group to form the ion at m/z 184. Cleavage of the ether bond is also a significant pathway, leading to the formation of ions at m/z 107 (cresoxy cation) and m/z 93 (aniline radical cation). The ion at m/z 91, the tropylium ion, is a common and stable fragment in molecules containing a benzyl moiety. Further fragmentation of the aniline cation via the characteristic loss of hydrogen cyanide (HCN) results in the ion at m/z 65.

Experimental Protocol

The mass spectrometric data for 2-(2-Methylphenoxy)aniline was acquired using a standard analytical methodology, which is detailed below.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Introduction: A dilute solution of 2-(2-Methylphenoxy)aniline is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column for separation from any impurities.

Ionization Method: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is employed, where the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: A detector records the abundance of each ion, generating a mass spectrum that represents the fragmentation pattern of the molecule.

Specific Conditions:

This technical guide provides a foundational understanding of the fragmentation behavior of 2-(2-Methylphenoxy)aniline. This information is crucial for the development of robust analytical methods for its detection and quantification, and for the structural elucidation of related unknown compounds encountered in research and development.

References

In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of Aminophenyl o-Tolyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of aminophenyl o-tolyl ether. Due to the existence of multiple structural isomers, this guide will focus on the interpretation of the FT-IR spectrum of a representative isomer, 2-(2-methylphenoxy)aniline (2-aminophenyl o-tolyl ether) , and will also draw upon data from the closely related isomer 4-(p-tolyloxy)aniline . This document details the characteristic vibrational frequencies, provides a structured summary of quantitative data, outlines a general experimental protocol for FT-IR analysis, and includes a workflow diagram for the analytical process.

Introduction to the FT-IR Spectroscopy of Aminophenyl o-Tolyl Ethers

Aminophenyl o-tolyl ethers are aromatic compounds containing three key functional groups that give rise to a characteristic infrared spectrum: a secondary amine (in the case of a substituted aminophenyl group) or a primary amine, an ether linkage, and substituted benzene rings. FT-IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a molecule's vibrating bonds. The resulting spectrum is a unique molecular fingerprint, allowing for the identification of functional groups and providing insights into the molecular structure.

The FT-IR spectrum of an aminophenyl o-tolyl ether is a composite of the vibrational modes of its constituent parts. The key absorptions to be expected are:

-

N-H stretching vibrations from the amino group.

-

C-O-C stretching vibrations from the ether linkage.

-

C-H stretching and bending vibrations from the aromatic rings and the methyl group.

-

C=C stretching vibrations within the aromatic rings.

-

C-N stretching vibrations .

The precise positions of these absorption bands can be influenced by the substitution pattern on the aromatic rings (i.e., the specific isomer) and by intermolecular interactions such as hydrogen bonding.

Quantitative FT-IR Data

The following tables summarize the characteristic FT-IR absorption bands for aminophenyl o-tolyl ether, with specific data provided for the 2-(2-methylphenoxy)aniline isomer and comparative data for 4-(p-tolyloxy)aniline.

Table 1: FT-IR Peak Data for 2-(2-methylphenoxy)aniline

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3442 | Strong | N-H Asymmetric Stretch (primary amine) |

| 3360 | Strong | N-H Symmetric Stretch (primary amine) |

| 3060 - 3020 | Medium | Aromatic C-H Stretch |

| 2925 | Medium | CH₃ Asymmetric Stretch |

| 2860 | Medium | CH₃ Symmetric Stretch |

| 1619 | Strong | N-H Bending (Scissoring) |

| 1590 | Strong | Aromatic C=C Stretch |

| 1500 | Strong | Aromatic C=C Stretch |

| 1450 | Medium | CH₃ Asymmetric Bending |

| 1375 | Medium | CH₃ Symmetric Bending |

| 1281 | Strong | Aryl C-N Stretch |

| 1230 | Strong | Aryl-O-Aryl Asymmetric Stretch |

| 1110 | Medium | In-plane C-H Bending |

| 880 - 730 | Strong | Out-of-plane C-H Bending (Aromatic) |

Data interpreted from analogous compounds and spectral databases.

Table 2: General FT-IR Absorption Ranges for Aminophenyl Aryl Ethers

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Notes |

| Amine (N-H) | Stretch (primary) | 3500 - 3300 (two bands) | The presence of two bands is characteristic of a primary amine (-NH₂).[1] |

| Amine (N-H) | Bend | 1650 - 1580 | Often overlaps with aromatic C=C stretching bands.[1] |

| Ether (C-O-C) | Asymmetric Stretch | 1300 - 1200 | This is typically a strong and prominent band for aryl ethers. |

| Ether (C-O-C) | Symmetric Stretch | 1050 - 1010 | Generally weaker than the asymmetric stretch. |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Appears as a series of sharp, medium-intensity bands. |

| Aromatic (C=C) | Stretch | 1625 - 1450 | A series of bands of varying intensity. |

| Aromatic (C-H) | Out-of-plane Bend | 900 - 675 | The pattern of these strong bands is highly diagnostic of the substitution pattern on the benzene rings. |

| Alkyl (C-H) | Stretch | 2975 - 2850 | From the methyl (tolyl) group. |

| Aromatic (C-N) | Stretch | 1335 - 1250 | A strong band indicating the bond between the nitrogen and the aromatic ring.[1] |

Experimental Protocol for FT-IR Analysis

The following is a generalized experimental protocol for obtaining the FT-IR spectrum of a solid sample of aminophenyl o-tolyl ether.

Objective: To acquire the infrared spectrum of solid aminophenyl o-tolyl ether using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

-

FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

-

ATR accessory with a suitable crystal (e.g., diamond, germanium)

-

Sample of aminophenyl o-tolyl ether (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol, ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and the attached computer are powered on and have been allowed to stabilize as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference (water vapor and carbon dioxide).

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere. The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Sample Preparation and Analysis:

-

Place a small amount of the solid aminophenyl o-tolyl ether sample onto the center of the ATR crystal using a clean spatula.

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. The instrument will ratio the single beam spectrum of the sample against the background spectrum to generate the final absorbance spectrum.

-

The spectrum is typically recorded over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum can be processed using the spectrometer's software. This may include baseline correction, smoothing, and peak picking to identify the wavenumbers of the absorption maxima.

-

Analyze the spectrum by assigning the observed absorption bands to the corresponding molecular vibrations of the aminophenyl o-tolyl ether molecule.

-

-

Cleaning:

-

After the analysis, release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any sample residue.

-

Diagrams

Experimental Workflow

Caption: Workflow for FT-IR Spectroscopic Analysis.

Logical Relationship of Functional Groups and Spectral Regions

Caption: Correlation of functional groups to FT-IR spectral regions.

References

Solubility and stability of 2-(2-Methylphenoxy)aniline in organic solvents

An in-depth technical guide on the solubility and stability of 2-(2-Methylphenoxy)aniline in organic solvents intended for researchers, scientists, and drug development professionals.

Introduction

2-(2-Methylphenoxy)aniline, with the chemical formula C13H13NO, is an organic compound featuring an aniline moiety linked to a methylphenoxy group via an ether bond.[1] Understanding its solubility and stability in various organic solvents is fundamental for a wide range of applications, including chemical synthesis, purification, formulation development, and analytical method development. The presence of both aromatic rings, a polar amino group, and an ether linkage suggests a varied solubility profile. This guide provides a comprehensive overview of the predicted solubility of 2-(2-Methylphenoxy)aniline, factors influencing its stability, and detailed experimental protocols for quantitative assessment.

Solubility Profile of 2-(2-Methylphenoxy)aniline

Predicted Qualitative Solubility

The following table summarizes the predicted solubility of 2-(2-Methylphenoxy)aniline in common organic solvents. This profile is based on chemical principles and data for analogous compounds.[3][5][6]

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale and Context of Use |

| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can effectively solvate a wide range of organic compounds. Commonly used for creating stock solutions for biological screening.[7] |

| Protic Solvents | Ethanol, Methanol, Isopropanol | Moderate to High | The amine group can form hydrogen bonds with these solvents. Solubility is likely good, especially with heating. Often used in synthesis and recrystallization.[6] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective for compounds with moderate polarity and are often used in extraction and chromatographic purification.[5] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | The ether linkage in the solute shares some similarity with these solvents. THF is generally a better solvent than diethyl ether for moderately polar compounds.[5][7] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic rings of the solute will interact favorably with these non-polar aromatic solvents. |

| Non-polar Solvents | Hexane, Heptane | Low | The large non-polar component of the molecule is not sufficient to overcome the polarity of the amine group, leading to poor solubility. These are often used as anti-solvents for crystallization.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is a standard and reliable technique.[2]

Objective: To quantitatively determine the equilibrium solubility of 2-(2-Methylphenoxy)aniline in selected organic solvents at a specific temperature (e.g., 25 °C).

Materials:

-

2-(2-Methylphenoxy)aniline (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 2-(2-Methylphenoxy)aniline to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of a specific organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-(2-Methylphenoxy)aniline.

-

Calculation: Calculate the solubility in units such as mg/mL or g/100 mL using the measured concentration and the dilution factor.

Solubility Determination Workflow

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Stability Profile of 2-(2-Methylphenoxy)aniline

The stability of 2-(2-Methylphenoxy)aniline in solution is critical for ensuring the integrity of the compound during storage and experimentation. Like other aromatic amines, its primary degradation pathway is oxidation.[7]

Primary Degradation Pathway: Oxidation

The amino group (-NH2) on the aniline ring is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of impurities (e.g., peroxides) in the solvent.[7] Oxidation can lead to the formation of colored impurities, including nitroso, nitro, and polymeric compounds, which may result in a visible discoloration (e.g., turning reddish or brown) of the solution.[6][7] In some cases, these degradation products may be less soluble than the parent compound, leading to precipitation.[7]

Factors Influencing Stability in Solution

The following table summarizes key factors that can affect the stability of 2-(2-Methylphenoxy)aniline in organic solvents and suggests mitigation strategies.

| Factor | Influence on Stability | Mitigation Strategy |

| Oxygen | Promotes oxidative degradation of the aniline moiety.[7] | Use deoxygenated solvents. Purge the solution and headspace of the storage vial with an inert gas (e.g., nitrogen, argon).[7] |

| Light | Can accelerate oxidative processes (photo-oxidation).[7][8] | Store solutions in amber glass vials or protect them from light by wrapping vials in aluminum foil.[7] |

| Temperature | Higher temperatures increase the rate of degradation reactions.[8] | Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C), after confirming the compound will not precipitate at that temperature.[7] |

| Solvent Purity | Peroxides in aged solvents (like THF) can initiate oxidation.[7] | Use high-purity, fresh solvents. Test for peroxides in susceptible solvents before use.[7] |

| pH | The protonation state of the amine can affect its reactivity and solubility. | For aqueous or mixed-aqueous solutions, use a buffer to maintain a pH where the compound is most stable. Aniline itself is more soluble in acidic conditions due to salt formation.[3] |

Experimental Protocol for Stability Assessment

A stability-indicating analytical method, typically HPLC, is used to monitor the concentration of the parent compound over time and detect the formation of degradation products.[7]

Objective: To assess the stability of 2-(2-Methylphenoxy)aniline in a specific solvent under defined storage conditions (e.g., temperature, light exposure).

Materials:

-

Stock solution of 2-(2-Methylphenoxy)aniline at a known concentration

-

Storage vials (clear and amber)

-

Environmental chambers or incubators set to desired temperatures

-

Validated stability-indicating HPLC method

Procedure:

-

Solution Preparation: Prepare a solution of 2-(2-Methylphenoxy)aniline in the solvent of interest.

-

Initial Analysis (Time = 0): Immediately analyze an aliquot of the freshly prepared solution using the HPLC method. This establishes the initial concentration and purity profile.

-

Storage: Aliquot the solution into multiple vials appropriate for the test conditions (e.g., amber vials for light protection, clear vials for photostability). Store the vials under the desired conditions (e.g., 25 °C/ambient light, 40 °C/dark, 4 °C/dark).

-

Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove a vial from each storage condition.

-

Sample Analysis: Allow the sample to return to room temperature, mix well, and analyze it using the same HPLC method as the initial analysis.

-

Data Evaluation: Compare the chromatograms from each time point to the Time = 0 sample.

-

Quantify Purity: Calculate the percentage of the parent compound remaining. A significant decrease indicates degradation.

-

Identify Degradants: Look for the appearance of new peaks in the chromatogram, which correspond to degradation products.

-

Stability Assessment Workflow

Caption: General workflow for assessing the stability of a compound in solution over time.

References

- 1. 2-(2-Methylphenoxy)aniline [xfdyes.com]

- 2. m.youtube.com [m.youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

The Diaryl Ether Aniline Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diaryl ether aniline scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This structural motif, characterized by two aryl rings linked by an ether oxygen and bearing an aniline functional group, offers a unique combination of conformational flexibility and synthetic accessibility. This has led to its successful incorporation into a wide array of therapeutic agents, demonstrating significant potential across various disease areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the biological activities, experimental protocols, and underlying mechanisms of action associated with diaryl ether aniline derivatives.

I. Biological Activities of Diaryl Ether Aniline Scaffolds

The versatility of the diaryl ether aniline scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been extensively investigated as kinase inhibitors, anticancer agents, and antimicrobial agents.

Anticancer Activity: Targeting Key Signaling Pathways

A significant focus of research on diaryl ether aniline scaffolds has been in the development of potent and selective kinase inhibitors for cancer therapy. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Diaryl ether aniline derivatives have been successfully designed to target key kinases involved in tumor growth, proliferation, and angiogenesis.

Prominent examples of diaryl ether aniline-based kinase inhibitors include analogues of Sorafenib and Vemurafenib, which are clinically approved drugs for the treatment of various cancers. These compounds typically function as Type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase. This mode of inhibition often leads to higher selectivity compared to ATP-competitive Type I inhibitors.

Table 1: Kinase Inhibitory Activity of Selected Diaryl Ether Aniline Derivatives

| Compound/Analog | Target Kinase | IC50 (nM) | Assay Type | Reference(s) |

| Sorafenib Analog | VEGFR-2 | 0.31 - 0.37 µM | ELISA | [1] |

| Sorafenib Analog | VEGFR-2 | 64.8 - 734 nM | Cell-free | [2] |

| Vemurafenib Analog | BRAF V600E | Comparable to Vemurafenib | Cell-based | [3] |

| 4-Anilinoquinazoline Derivative | Flt | <2 - 18 nM | Cell-free | [4] |

| 4-Anilinoquinazoline Derivative | KDR | <2 - 16 nM | Cell-free | [4] |

| 3,5-Diaryl-2-aminopyridine | ALK2 | 1.24 µM | Cell-based | [5] |

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

The kinase inhibitory activity of diaryl ether aniline derivatives translates to potent cytotoxic effects against a wide range of cancer cell lines.

Table 2: Anticancer Activity of Diaryl Ether Aniline Derivatives against Various Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Sorafenib Analog | HepG2 (Liver) | 21.12 | [6] |

| Sorafenib Analog | Hela (Cervical), H1975 (Lung), A549 (Lung) | Good inhibitory effects | [7] |

| Diaryl ether derivative 5h | HepG2 (Liver), A549 (Lung), HT-29 (Colon) | 2.57, 5.48, 30.04 | [8] |

| Diaryl ether derivative 5h | Hep3B (Liver), PLC/PRF5 (Liver), SMMC-7721 (Liver), HeLa (Cervical), A375 (Melanoma) | 2.76, 4.26, 29.66, 18.86, 10.21 | [8] |

| Vemurafenib Analog (RF-86A) | A375 (Melanoma) | Lowest in series, comparable to Vemurafenib | [3] |

| N-Arylmethyl-aniline/chalcone hybrid 5e | 57 cancer cell lines | GI% ranging from 14.66 to 99.08% | [1] |

| N-Arylmethyl-aniline/chalcone hybrid 5h | 59 cancer cell lines | GI% ranging from 11.47 to 99.09% | [1] |

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Antimicrobial Activity

The diaryl ether aniline scaffold has also shown promise in the development of novel antimicrobial agents. Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of Diaryl Ether Aniline Derivatives

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| 5-Amino-4-quinolone 111 | Methicillin-resistant S. aureus (MRSA) | ≤0.06 | [9] |

| 4-Bromo-3-chloroaniline | Uropathogenic E. coli | 200 | [10] |

| 3,5-Dibromoaniline | Uropathogenic E. coli | 100 | [10] |

| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [11] |

| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [11] |

| SMT19969 | Clostridium difficile | 0.125 - 0.5 | [12] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

II. Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of diaryl ether aniline scaffolds.

Synthesis of Diaryl Ether Aniline Scaffolds

The formation of the diaryl ether bond is a key step in the synthesis of these scaffolds. The two most common methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction between an aryl halide and a phenol.

General Protocol:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), phenol (1.2 mmol), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol).

-

Add a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 100-160 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that often proceeds under milder conditions than the Ullmann condensation.

General Protocol:

-

In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), phenol (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 mmol) to a dry reaction vessel.

-

Add an anhydrous solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Biological Evaluation Protocols

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

General Protocol (using a fluorescence-based method):

-

Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, bovine serum albumin (BSA), and DTT.

-

Serially dilute the test compounds in DMSO.

-

In a microplate, add the kinase, the fluorescently labeled peptide substrate, and the test compound dilutions.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Measure the fluorescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

General Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

General Protocol (Broth Microdilution Method):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid bacterial growth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test bacterium.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 16-24 hours.

-

Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

III. Signaling Pathways and Mechanisms of Action

The biological effects of diaryl ether aniline scaffolds are mediated through their interaction with specific cellular targets and modulation of key signaling pathways.

Kinase Inhibition and Cancer Signaling

Many diaryl ether aniline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as VEGFR and non-receptor tyrosine kinases like BRAF.

Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Diaryl ether aniline inhibitors can block the ATP-binding site of VEGFR, preventing its autophosphorylation and the activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. This leads to an inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.

Caption: Inhibition of the VEGFR signaling pathway by diaryl ether aniline derivatives.

The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant percentage of melanomas and other cancers. Diaryl ether aniline inhibitors, such as Vemurafenib analogues, can selectively target the mutated BRAF kinase, blocking downstream signaling and inducing apoptosis in cancer cells.

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway by diaryl ether aniline derivatives.

Antibacterial Mechanism of Action

The precise mechanisms by which diaryl ether aniline scaffolds exert their antibacterial effects are still under investigation and may vary depending on the specific derivative and bacterial species. However, some proposed mechanisms include:

-

Disruption of Bacterial Membranes: Some derivatives may interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[9]

-

Inhibition of Essential Enzymes: These compounds may inhibit the activity of essential bacterial enzymes involved in processes such as fatty acid synthesis or DNA replication. For example, some diaryl ether compounds have been shown to inhibit enoyl-acyl carrier protein reductase (FabV).[13]

-

Interference with Virulence Factors: Some aniline derivatives have been shown to reduce the production of bacterial virulence factors, such as motility and toxin production, thereby attenuating their pathogenicity.[11]

Caption: Potential antibacterial mechanisms of action for diaryl ether aniline scaffolds.

IV. Conclusion

The diaryl ether aniline scaffold has proven to be a remarkably versatile and fruitful starting point for the design and development of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability have allowed for extensive structure-activity relationship studies, leading to the identification of potent and selective inhibitors for a range of biological targets. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its mechanisms of action, holds significant promise for the future of drug discovery in oncology, infectious diseases, and beyond. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of diaryl ether aniline derivatives.

References

- 1. Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog [mdpi.com]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative in vitro activities of SMT19969, a new antimicrobial agent, against Clostridium difficile and 350 gram-positive and gram-negative aerobic and anaerobic intestinal flora isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Amino Group in 2-(2-Methylphenoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-(2-methylphenoxy)aniline. Due to the limited availability of direct experimental data for this specific molecule, this document extrapolates its reactivity based on established principles of physical organic chemistry and data from structurally analogous aniline derivatives. The guide covers the anticipated nucleophilicity and basicity of the amino group and provides detailed protocols for its key reactions, including acylation, alkylation, and diazotization. The content is intended to support synthetic route design, reaction optimization, and the development of novel chemical entities in pharmaceutical and materials science research.

Introduction

2-(2-Methylphenoxy)aniline is a diaryl ether derivative featuring a primary aromatic amino group. The reactivity of this functional group is of paramount importance for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The electronic and steric environment of the amino group in this specific scaffold, influenced by the ortho-methylphenoxy substituent, dictates its chemical behavior. Understanding these characteristics is crucial for predicting reaction outcomes and developing robust synthetic methodologies.

Physicochemical and Spectroscopic Data

While extensive experimental data for 2-(2-methylphenoxy)aniline is not widely published, the following tables summarize its known properties and the spectroscopic data for a closely related isomer, which can serve as a reference.

Table 1: Physicochemical Properties of 2-(2-Methylphenoxy)aniline

| Property | Value | Source |

| CAS Number | 3840-18-4 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1][2] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Reddish oily liquid | [3] |

| Purity | ≥98% | [3] |

| XLogP3 (Predicted) | 2.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Table 2: ¹H NMR Spectroscopic Data of 2-(2-Methylphenoxy)aniline (400 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.203 |

| 7.081 | |

| 6.983 | |

| 6.893 | |

| 6.780 | |

| 6.752 | |

| 6.66 | |

| 6.634 | |

| Amino Protons (-NH₂) | 3.73 |

| Methyl Protons (-CH₃) | 2.281 |

| Data sourced from ChemicalBook.[5] |

Reactivity of the Amino Group

The reactivity of the amino group in 2-(2-methylphenoxy)aniline is primarily governed by the lone pair of electrons on the nitrogen atom, making it both a base and a nucleophile.

Basicity

The basicity of anilines is significantly influenced by the electronic effects of substituents on the aromatic ring. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. The phenoxy group is generally considered to be electron-withdrawing through its inductive effect (-I) but electron-donating through its resonance effect (+R). In the case of 2-(2-methylphenoxy)aniline, the overall electronic effect of the substituent on the pKa of the anilinium ion is complex.

Table 3: pKa Values of Selected Substituted Anilines

| Compound | pKa |

| Aniline | 4.58 |

| o-Toluidine | 4.39 |

| m-Toluidine | 4.69 |

| p-Toluidine | 5.12 |

| o-Anisidine | 4.49 |

| m-Anisidine | 4.20 |

| p-Anisidine | 5.29 |

| Diphenylamine | 0.9 |

| Data compiled from various sources.[6][7] |

Based on these trends, the pKa of 2-(2-methylphenoxy)aniline is likely to be in the range of 4.0-5.0.

Nucleophilicity

The amino group is a potent nucleophile, readily participating in reactions with electrophiles. The nucleophilicity of amines generally follows their basicity, with stronger bases being stronger nucleophiles.[8] However, nucleophilicity is more sensitive to steric hindrance than basicity.[8] The ortho-methylphenoxy group in 2-(2-methylphenoxy)aniline is expected to sterically hinder the approach of electrophiles to the amino group to some extent.

The nucleophilicity of primary amines is generally greater than that of ammonia but less than that of secondary amines in aprotic solvents.[8][9] Therefore, 2-(2-methylphenoxy)aniline is expected to be a moderately strong nucleophile, capable of undergoing a variety of substitution and addition reactions.

Key Reactions and Experimental Protocols

The amino group of 2-(2-methylphenoxy)aniline is expected to undergo typical reactions of primary aromatic amines.

N-Acylation

N-acylation is a common transformation of anilines, often used for protection of the amino group or for the synthesis of amides with biological activity.

Experimental Protocol: N-Acetylation of an Aniline Derivative

This protocol describes a general procedure for the N-acetylation of an aniline derivative, which can be adapted for 2-(2-methylphenoxy)aniline.

-

Materials:

-

2-(2-Methylphenoxy)aniline

-

Acetic anhydride

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve 2-(2-methylphenoxy)aniline (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridine (1.2 equivalents) to the solution.

-

Cool the mixture in an ice bath.

-

Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

-

Purify the product by recrystallization or column chromatography.

-

N-Alkylation

N-alkylation of anilines can be achieved using various alkylating agents, such as alkyl halides or via reductive amination. Direct alkylation can sometimes lead to over-alkylation.

Experimental Protocol: N-Alkylation using an Alkyl Halide

This protocol provides a general method for the N-alkylation of an aniline.

-

Materials:

-

2-(2-Methylphenoxy)aniline

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate or sodium carbonate (as a base)

-

Acetonitrile or N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred suspension of potassium carbonate (2.0 equivalents) in acetonitrile, add 2-(2-methylphenoxy)aniline (1.0 equivalent).

-

Add the alkyl halide (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by column chromatography.

-

Diazotization and Azo Coupling

Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts.[10] These salts are versatile intermediates that can undergo various transformations, including Sandmeyer reactions and azo coupling.

Experimental Protocol: Diazotization and Azo Coupling

This protocol outlines the formation of a diazonium salt from an aniline derivative and its subsequent coupling with a suitable coupling partner like 2-naphthol.[11]

-

Part A: Diazotization

-

Materials:

-

2-(2-Methylphenoxy)aniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Distilled water

-

Ice

-

-

Procedure:

-

Dissolve 2-(2-methylphenoxy)aniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C.[12]

-

After the addition is complete, stir the mixture for an additional 15-30 minutes. The resulting solution contains the diazonium salt and should be used immediately.

-

-

-

Part B: Azo Coupling

-

Materials:

-

Diazonium salt solution from Part A

-

2-Naphthol

-

10% Sodium hydroxide solution

-

Ice

-

-

Procedure:

-

Dissolve 2-naphthol (1.0 equivalent) in a 10% sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring.[13]

-

A colored azo dye will precipitate.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

-

Visualizations

General Reactivity of the Amino Group

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 2-(o-tolyloxy)aniline (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 3. 2-(2-Methylphenoxy)aniline [xfdyes.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-(2-Methylphenoxy)aniline(3840-18-4) 1H NMR [m.chemicalbook.com]

- 6. Basicity [www2.chemistry.msu.edu]

- 7. tsijournals.com [tsijournals.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Diazotisation [organic-chemistry.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Isomers of Methylphenoxy Aniline Compounds: Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of methylphenoxy aniline compounds, a class of molecules with significant potential in medicinal chemistry. The phenoxyaniline scaffold is a key pharmacophore in a variety of biologically active compounds, notably as kinase inhibitors in oncology.[1][2] This document details the synthesis, physicochemical properties, spectroscopic characterization, and biological evaluation of key methylphenoxy aniline isomers, with a focus on their potential as anticancer agents through the inhibition of critical signaling pathways.

Physicochemical Properties of Methylphenoxy Aniline Isomers

The position of the methyl and phenoxy groups on the aniline ring significantly influences the physicochemical properties of the isomers, which in turn affects their pharmacokinetic and pharmacodynamic profiles. A summary of key properties for representative isomers is presented in Table 1.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methyl-2-(4-methylphenoxy)aniline |  | C₁₄H₁₅NO | 213.28 |

| 2-Methyl-4-(4-methylphenoxy)aniline |  | C₁₄H₁₅NO | 213.28 |

| 5-Methyl-2-(4-methylphenoxy)aniline |  | C₁₄H₁₅NO | 213.27 |

| 4-Methyl-3-(4-methylphenoxy)aniline |  | C₁₄H₁₅NO | 213.28 |

| 4-(p-Tolyloxy)aniline |  | C₁₃H₁₃NO | 199.25 |

Synthesis of Methylphenoxy Aniline Isomers

The synthesis of methylphenoxy aniline isomers is primarily achieved through two well-established cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination. These methods allow for the formation of the diaryl ether linkage, which is the core of these molecules.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between a phenol and an aryl halide.[3] For the synthesis of methylphenoxy anilines, this typically involves the reaction of a substituted cresol with a halo-nitroaniline, followed by reduction of the nitro group.

Experimental Protocol: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline via Ullmann Condensation

Step 1: Synthesis of 1-methyl-4-(2-methyl-4-nitrophenoxy)benzene

-

Reagents: 4-chloro-2-methylnitrobenzene, p-cresol, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask equipped with a condenser and magnetic stirrer, add p-cresol (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), and DMF.

-

Heat the mixture to 80°C to facilitate the formation of the potassium phenoxide.

-

Add 4-chloro-2-methylnitrobenzene (1.0 eq.) and copper(I) iodide (0.1 eq.) to the reaction mixture.

-

Increase the temperature to 150-160°C and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

-

Step 2: Reduction of the Nitro Group

-

Reagents: 1-methyl-4-(2-methyl-4-nitrophenoxy)benzene, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.

-

Procedure:

-

Suspend the crude nitro-intermediate in a mixture of ethanol and water.

-

Add iron powder (3.0 eq.) and ammonium chloride (1.0 eq.).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Filter the hot reaction mixture through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify the crude 2-methyl-4-(4-methylphenoxy)aniline by column chromatography or recrystallization.

-

References

In-Depth Technical Guide to the Safety and Handling of 2-(2-Methylphenoxy)aniline

This guide provides comprehensive safety and handling information for 2-(2-Methylphenoxy)aniline, geared towards researchers, scientists, and professionals in drug development. The following sections detail the hazardous properties, precautionary measures, emergency procedures, and toxicological information, including experimental methodologies.

Hazard Identification and Classification

2-(2-Methylphenoxy)aniline is classified as a hazardous chemical. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement |

| Combustible Liquid | H227: Combustible liquid.[1][2] |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2] |

| Skin Sensitization | H317: May cause an allergic skin reaction.[1][2] |

| Serious Eye Damage | H318: Causes serious eye damage.[1][2] |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects.[1][2] |

| Carcinogenicity | H351: Suspected of causing cancer.[1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[1][2] |

| Hazardous to the Aquatic Environment (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects.[1][2] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Handling in the Laboratory

-

Ventilation: Handle the substance only in a well-ventilated area, preferably under a chemical fume hood.[1][3][4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[1][3][5]

-

Hand Protection: Use compatible, chemical-resistant gloves.[1][3] Inspect gloves before use and dispose of them properly after handling.

-

Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[1][3]

-

-

Hygiene Practices:

-

Spill and Aerosol Prevention: Avoid the formation of aerosols or mists.[1][4] In case of a spill, evacuate the area, ensure adequate ventilation, and use an absorbent material for cleanup.[1][4]

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[4]

-

Environmental Precautions: Prevent the substance from entering drains or waterways due to its high toxicity to aquatic life.[1]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are crucial in the event of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-30 minutes. Seek immediate medical attention.[3][4] |